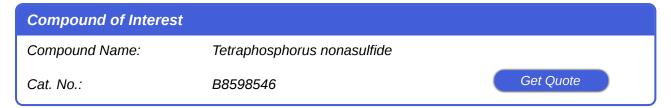


In-Depth Technical Guide to Computational Studies of P₄S₉ Molecular Structure

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational studies on the molecular structure of **tetraphosphorus nonasulfide** (P₄S₉). It delves into the theoretical data, methodologies, and structural parameters of this complex inorganic molecule.

Molecular Structure and Bonding

Tetraphosphorus nonasulfide (P₄S₉) is a cage-like molecule with a complex structure. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its geometry and bonding characteristics. P₄S₉ exists in different crystalline forms, with cubic and monoclinic polymorphs being subjects of computational investigation.

The structure of P₄S₉ is characterized by a framework of phosphorus and sulfur atoms forming a complex cage. Within this structure, phosphorus atoms exhibit different oxidation states, leading to varied coordination environments.

Quantitative Structural Data

Computational studies, particularly those available through the Materials Project, provide valuable quantitative data on the bond lengths within the P₄S₉ molecule. This data is essential for understanding the molecule's stability and reactivity.



Below is a summary of the calculated bond lengths for two polymorphs of P₄S₉. The cubic structure is based on experimental crystallographic data, while the monoclinic structure is a computationally predicted polymorph.

Table 1: Calculated Bond Lengths for Cubic P₄S₉ (mp-579224)

Atom 1	Atom 2	Bond Length (Å)	Coordination Environment of P
Р	S	2.13	Trigonal non-coplanar
Р	S	1.92	Corner-sharing PS ₄ tetrahedra
Р	S	2.11	Corner-sharing PS ₄ tetrahedra
Р	S	2.12	Corner-sharing PS ₄ tetrahedra

Table 2: Calculated Bond Lengths for Monoclinic P₄S₉ (mp-542630)

Atom 1	Atom 2	Bond Length (Å)	Coordination Environment of P
Р	S	2.13	Trigonal non-coplanar

Note: Detailed bond angle data from computational studies are not readily available in the public domain. The coordination geometries provide a qualitative description of the atomic arrangements.

Experimental Protocols: Computational Methodology

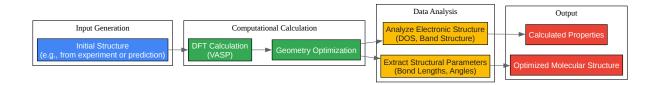
The computational data for P₄S₉ available through the Materials Project was generated using a standardized high-throughput DFT workflow.[1][2] The key parameters of this methodology are outlined below:



- Software: Vienna Ab Initio Simulation Package (VASP).[1]
- Method: Density Functional Theory (DFT).[1]
- Exchange-Correlation Functional: Perdew-Burke-Ernzerhof (PBE) as a form of the Generalized Gradient Approximation (GGA).
- Pseudopotentials: Projector Augmented Wave (PAW) method.
- Energy Cutoff: A plane-wave kinetic energy cutoff of 520 eV.[1]
- k-point Mesh: A k-point density of 1000/(number of atoms per cell) was used.[1]
- Geometry Optimization Convergence: The geometry was considered converged when the net forces on all atoms were less than 0.03 eV/Å.[1]
- Smearing: Gaussian smearing with a width of 0.01 eV was applied to the band occupancies.
 [1]
- Symmetry: Symmetry considerations were disabled during the calculations.[1]
- Spin Polarization: All computations were performed with spin polarization.

Visualizations

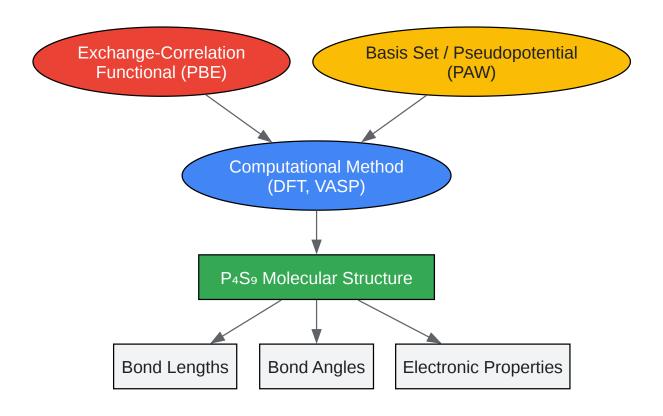
The following diagrams illustrate the typical workflow for a computational study of a molecular structure like P₄S₉ and the logical relationships between the key components of the study.





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A typical workflow for computational analysis of molecular structures.



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Logical relationships in a computational study of P₄S₉.

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References

- 1. docs.materialsproject.org [docs.materialsproject.org]
- 2. docs.materialsproject.org [docs.materialsproject.org]
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